molecular formula C19H15N3O4 B2674315 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide CAS No. 1206997-35-4

5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide

Cat. No.: B2674315
CAS No.: 1206997-35-4
M. Wt: 349.346
InChI Key: OAWKQVPIJMASBP-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide is a synthetic organic compound that features a furan ring, a quinoline moiety, and an isoxazole ring. These structural components suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Quinoline moiety attachment: The quinoline group can be introduced via nucleophilic substitution reactions.

    Isoxazole ring formation: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Final coupling: The furan, quinoline, and isoxazole components are coupled under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the quinoline moiety could produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug discovery for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other isoxazole derivatives: Compounds containing the isoxazole ring with different functional groups.

    Quinoline derivatives: Compounds with the quinoline moiety but different attached groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of the furan, quinoline, and isoxazole rings, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-quinolin-8-yloxyethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-19(14-12-17(26-22-14)15-7-3-10-24-15)21-9-11-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,10,12H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWKQVPIJMASBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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